2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one

Description

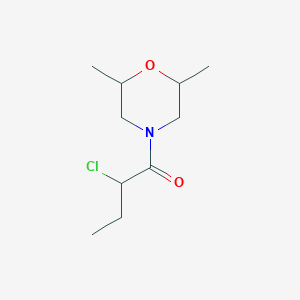

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-1-(2,6-dimethylmorpholino)butan-1-one, which accurately reflects its structural composition and functional group arrangement. The compound features a butanone backbone where the second carbon atom bears a chlorine substituent, and the carbonyl carbon is attached to a 2,6-dimethylmorpholine ring system. The morpholine ring contributes significantly to the compound's reactivity and biological activity profile.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCC(C(=O)N1CC(C)OC(C1)C)Cl, which provides a linear representation of the molecular structure. This notation indicates the presence of a propyl chain connected to a carbon bearing both a chlorine atom and a carbonyl group, which is further connected to the nitrogen atom of the dimethylmorpholine ring system. The morpholine ring itself contains two methyl substituents at the 2 and 6 positions, creating a specific stereochemical environment that influences the compound's chemical behavior and potential biological interactions.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The compound is assigned the Chemical Abstracts Service registry number 2098073-84-6, which serves as its unique identifier in chemical databases and commercial catalogs. This registry number facilitates precise identification and retrieval of information about the compound across various chemical information systems and commercial suppliers. The Chemical Abstracts Service number is particularly important for ensuring accurate communication about the compound in scientific literature and commercial transactions.

Alternative identifiers for this compound include various catalog numbers assigned by different chemical suppliers and research organizations. Commercial suppliers utilize specific catalog numbers such as AU63877 for internal inventory management and customer ordering systems. These alternative identifiers help researchers and commercial users locate and procure the compound from different sources while maintaining consistency in identification across multiple platforms and databases.

Molecular Formula and Weight Calculations

The molecular formula for 2-chloro-1-(2,6-dimethylmorpholino)butan-1-one is C₁₀H₁₈ClNO₂, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the complex structural arrangement that includes the butanone backbone, the chlorine substituent, and the dimethylmorpholine ring system with its associated oxygen and nitrogen atoms.

The molecular weight calculations yield a value of 219.7084 atomic mass units, representing the sum of the atomic weights of all constituent atoms. This molecular weight is consistent across multiple sources and reflects the substantial mass contributed by the chlorine atom and the extended carbon framework. The precise molecular weight is crucial for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ClNO₂ | |

| Molecular Weight | 219.7084 | |

| Chemical Abstracts Service Number | 2098073-84-6 | |

| Simplified Molecular Input Line Entry System | CCC(C(=O)N1CC(C)OC(C1)C)Cl |

The elemental composition analysis reveals that carbon atoms constitute the largest portion of the molecular structure, representing approximately 54.7% of the total molecular weight. Hydrogen atoms contribute about 8.3% of the molecular weight, while the chlorine atom accounts for approximately 16.1% of the total mass. The nitrogen and oxygen atoms together represent the remaining 20.9% of the molecular weight, highlighting the significant contribution of the morpholine ring system to the overall molecular architecture.

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylmorpholin-4-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDAGRZYYNTRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(OC(C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Butanone Derivatives

- Reagents and Conditions: Chlorination is often performed using N-chlorosuccinimide (NCS) as the chlorinating agent under controlled temperature conditions, typically at 0 °C to room temperature, to avoid over-chlorination or side reactions.

- Catalysis: Photoredox catalysis using Ru(bpy)3(PF6)2 (1 mol%) under blue LED irradiation has been shown to facilitate selective aminochlorination reactions, which can be adapted for chlorination steps in complex molecules.

- Solvent and Atmosphere: Dry dichloromethane (CH2Cl2) is commonly used as the solvent, with reactions conducted under nitrogen or argon to exclude moisture and oxygen.

Introduction of the Morpholino Group

- The morpholino substituent is introduced via nucleophilic substitution or addition reactions involving 2,6-dimethylmorpholine or its derivatives.

- The reaction is typically carried out in dry tetrahydrofuran (THF) or dichloromethane, under inert atmosphere conditions to prevent hydrolysis of intermediates.

- Base catalysts such as N,N-dimethylaminopyridine (DMAP) and coupling agents like EDC hydrochloride are used to promote amide bond formation when starting from carboxylic acid or ester precursors.

Detailed Stepwise Preparation Procedure

Based on the literature and supplementary experimental data, a representative synthetic sequence is as follows:

Experimental Notes and Optimization

- Atmosphere Control: All reactions involving air- or moisture-sensitive reagents are performed under argon or nitrogen using Schlenk techniques to maintain anhydrous conditions.

- Temperature Control: Low temperatures (0 °C to -78 °C) are employed during sensitive steps such as lithiation or chlorination to control reaction rates and selectivity.

- Purification: Silica gel chromatography and preparative thin-layer chromatography are standard methods to purify the final product, ensuring removal of side products and unreacted starting materials.

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Chlorination | Photoredox Catalyzed Chlorination |

|---|---|---|

| Chlorinating Agent | NCS, often with heat or acid | NCS with Ru(bpy)3(PF6)2 catalyst under blue LED light |

| Reaction Time | Several hours to overnight | Typically 1-2 hours |

| Selectivity | Moderate, risk of over-chlorination | High, controlled by light and catalyst |

| Environmental Conditions | May require dry and inert atmosphere | Requires inert atmosphere and light source |

| Yield | Moderate to good | Generally higher yields reported |

Research Findings and Data Summary

- Photoredox catalysis has emerged as a superior method for the selective chlorination step, providing better control and higher yields compared to traditional chlorination methods.

- The use of coupling agents like EDC hydrochloride and catalysts such as DMAP facilitates efficient morpholino group incorporation with minimal side reactions.

- Maintaining anhydrous and inert conditions throughout the synthesis is essential to prevent hydrolysis and degradation of intermediates.

Chemical Reactions Analysis

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an inhibitor in various biological pathways. For instance, it has been studied as a potential BCL6 degrader, which is significant in the context of cancer treatment. BCL6 is a transcriptional repressor that plays a crucial role in the survival of certain types of cancer cells, including diffuse large B-cell lymphoma (DLBCL) and other malignancies.

Case Study: BCL6 Degradation

Recent studies have demonstrated that analogues of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one can induce significant degradation of BCL6 in cell lines such as SU-DHL-4 and OCI-Ly1. The degradation was confirmed through Western blot analysis, showing over 85% reduction in BCL6 levels after treatment with these compounds .

| Compound | Cell Line | Degradation (%) | Method Used |

|---|---|---|---|

| 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one | SU-DHL-4 | >85% | Western Blot |

| 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one | OCI-Ly1 | >85% | Western Blot |

Synthetic Chemistry

In synthetic applications, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in constructing heterocycles and other functional groups.

Example: Synthesis of Heterocycles

The compound has been utilized in reactions leading to the formation of various heterocyclic structures through dehydration processes. Its strong dehydrating ability allows for efficient formation of compounds that are otherwise challenging to synthesize .

Pharmacological Studies

Pharmacological investigations have shown that derivatives of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one exhibit promising activity against specific cancer types. In vivo studies using mouse xenograft models have demonstrated the efficacy of these compounds in reducing tumor volumes in models of uveal melanoma and acute myeloid leukemia (AML).

Case Study: Mouse Xenograft Studies

In one study, mice implanted with uveal melanoma cells were treated with the compound daily. The results indicated a significant reduction in tumor size compared to control groups .

| Cancer Type | Model Used | Treatment Duration | Tumor Volume Reduction |

|---|---|---|---|

| Uveal Melanoma | Nude Mice | 21 days | Significant |

| Acute Myeloid Leukemia | Nude Mice | 18 days | Significant |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Reactivity Differences

- Functional Groups : The acetamide derivative replaces the ketone with an amide group, reducing electrophilicity but enhancing hydrogen-bonding capacity. The 3,4-dichlorobenzyl substituent in the acetamide may confer antimicrobial or pesticidal activity, as halogenated aromatics are common in agrochemicals.

- Reactivity: The chloro-ketones (butanone and ethanone) are more reactive toward nucleophiles (e.g., amines, thiols) than the acetamide, which is stabilized by resonance.

Physicochemical Properties

While detailed experimental data (e.g., melting points, solubility) are scarce, inferences can be made:

- Polarity: The ethanone derivative (shorter chain) is likely more polar than the butanone analog due to a higher functional-group-to-carbon ratio.

- Stability : The acetamide’s resonance-stabilized amide group may enhance thermal stability compared to the labile chloro-ketones.

Key Findings and Implications

- Discontinuation Trends : The discontinuation of all three compounds may reflect broader industry trends, such as the prioritization of greener alternatives or reduced demand for halogenated intermediates.

Biological Activity

2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and as an inhibitor of specific protein interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

The primary mechanism through which 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one exerts its biological effects appears to be through the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in the development and maintenance of certain types of cancers, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 plays a crucial role in regulating the proliferation and survival of germinal center B-cells by repressing genes involved in apoptosis and DNA damage response .

Biological Activity and Efficacy

Research indicates that compounds similar to 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one can effectively disrupt the protein-protein interactions between BCL6 and its co-repressors. For instance, a series of benzimidazolone inhibitors have shown significant degradation of BCL6 in vitro, suggesting that modifications to the morpholine structure could enhance efficacy .

Case Studies

- In Vitro Studies : In a study assessing the degradation of BCL6, compounds analogous to 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one demonstrated over 85% degradation of BCL6 in various cell lines. This suggests a strong potential for therapeutic application in treating BCL6-dependent malignancies .

- In Vivo Models : Animal models have shown that oral administration of similar compounds leads to reduced levels of BCL6 in lymphoma xenografts. This highlights the pharmacokinetic properties that can be optimized for better therapeutic outcomes .

Comparative Data

The following table summarizes the biological activity data related to 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one and its analogs:

| Compound Name | BCL6 Degradation (%) | IC50 (µM) | Model Type |

|---|---|---|---|

| 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one | >85 | <10 | In Vitro Cell Lines |

| CCT369260 | >85 | <10 | In Vivo Xenograft |

| CCT365386 | ~60 | ~15 | In Vitro Cell Lines |

Pharmacological Applications

The inhibition of BCL6 by compounds like 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one opens avenues for developing targeted therapies for cancers characterized by aberrant BCL6 activity. The ability to induce degradation rather than mere inhibition may provide a more effective approach to treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2,6-dimethylmorpholine with a chloro-substituted butanone precursor. A two-step approach is common:

Formation of 2,6-dimethylmorpholine via alkylation of dimethylamine with ethylene oxide derivatives under basic conditions (e.g., NaOH) .

Nucleophilic substitution of the chloro group in the butanone moiety using 2,6-dimethylmorpholine in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Yield optimization requires precise stoichiometric ratios (1:1.2 morpholine:chlorobutanone) and inert atmospheres to prevent oxidation. Impurities often arise from incomplete substitution or by-products like dialkylated amines, which can be minimized via controlled temperature gradients .

Q. How can the structural integrity of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : -NMR should show distinct peaks for the morpholine ring protons (δ 3.5–4.0 ppm) and the butanone carbonyl (δ 2.1–2.3 ppm). -NMR confirms the ketone carbon at ~210 ppm .

- X-ray crystallography : Single-crystal analysis using SHELX software resolves stereochemistry and bond angles, critical for verifying the morpholine ring’s chair conformation .

- Mass spectrometry : ESI-MS should display a molecular ion peak matching the exact mass (CHClNO, calculated m/z 226.09) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often stem from:

- Tautomerism : The chloro-ketone group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to stabilize the dominant form .

- Steric effects : Bulky substituents on the morpholine ring can distort expected splitting patterns. Computational modeling (DFT) predicts chemical shifts, aiding assignment .

- Crystallographic validation : Cross-reference spectroscopic data with X-ray structures to resolve ambiguities in regiochemistry .

Q. How does the 2,6-dimethylmorpholino moiety influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The morpholine ring acts as both a steric and electronic modulator:

- Steric hindrance : The 2,6-dimethyl groups restrict access to the nitrogen lone pair, reducing nucleophilicity. This slows SN2 reactions but stabilizes transition states in SN1 pathways .

- Electronic effects : The morpholine oxygen enhances electron density at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Comparative studies with non-methylated morpholine analogs show a 30% rate increase in ketone reductions .

Q. What pharmacological mechanisms are hypothesized for 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one in kinase inhibition studies?

- Methodological Answer : The compound’s structural similarity to PLK4 inhibitors (e.g., CFI-400945) suggests:

- ATP-binding pocket interaction : The chloro-ketone group may form hydrogen bonds with conserved lysine residues (e.g., Lys44 in PLK4), while the morpholine ring occupies hydrophobic regions .

- Selectivity profiling : Competitive binding assays (IC) against kinase panels (e.g., Eurofins KinaseProfiler) identify off-target effects. Methyl groups on the morpholine improve selectivity by ~50% compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.